molecular formula C9H8N2O3 B8801070 5-Methoxy-2-methyl-4-nitrobenzonitrile

5-Methoxy-2-methyl-4-nitrobenzonitrile

Cat. No. B8801070
M. Wt: 192.17 g/mol
InChI Key: NRJWNFQMZBQCRT-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To 5-methoxy-2-methyl-4-nitroaniline (4.9 g, 26.8 mmol) in a mixture of acetone (17.5 mL) and water (19 mL) at 0° C. was added conc. HCl (5.6 mL). A solution of sodium nitrite (2.25 g, 32.6 mmol) in water (7.5 mL) was added dropwise and the mixture was allowed to stir at 0° C. for 30 min. The mixture was then added dropwise to a mixture of copper cyanide (3.75 g, 42 mmol) and sodium cyanide (5.5 g, 112 mmol) in water (25 mL) and EtOAc (12.5 mL). The mixture was allowed to stir at RT for 2 h and then water (50 mL) was added. The mixture was extracted with EtOAc (3×100 mL) and the combined organic fractions were washed with 2 M NaOH(aq) (50 mL) and brine (50 mL). The organic fraction was passed through a hydrophobic frit and the solvent was removed in vacuo. The residue was triturated with iso-hexane and dried to give 5-methoxy-2-methyl-4-nitrobenzonitrile (4.62 g, 90%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M]−=192 at 3.19 min. 1H NMR (400 MHz, CDCl3): δ 7.72 (s, 1H), 7.31 (s, 1H), 3.98 (s, 3H), 2.55 (s, 3H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
3.75 g
Type
reactant
Reaction Step Five
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-:13])=[O:12])=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)N.Cl.N([O-])=O.[Na+].[Cu](C#N)[C:20]#[N:21].[C-]#N.[Na+]>CC(C)=O.O.CCOC(C)=O>[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-:13])=[O:12])=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)[C:20]#[N:21] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
COC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
Name
Quantity
17.5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
3.75 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
5.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
12.5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at RT for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined organic fractions were washed with 2 M NaOH(aq) (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with iso-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C(=CC(=C(C#N)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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